REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][C:5]([N:8]2C(=O)C3C(=CC=CC=3)C2=O)=[N:4]1.Cl[CH2:20][C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1>CN(C=O)C>[N:24]1[CH:25]=[CH:26][C:21]([CH2:20][N:3]2[CH:7]=[CH:6][C:5]([NH2:8])=[N:4]2)=[CH:22][CH:23]=1 |f:0.1|
|
Name
|
|
Quantity
|
11.7 mmol
|
Type
|
reactant
|
Smiles
|
N1N=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
11.7 mmol
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=NC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethanol (100 ml)
|
Type
|
ADDITION
|
Details
|
hydrazinium-hydroxide (70 ml) is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 120° C. for 9 days
|
Duration
|
9 d
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CN1N=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |